N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide
Overview
Description
N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide typically involves the reaction of 4-(pyridin-2-ylmethoxy)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine, to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 4-(pyridin-2-ylmethoxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as toluene or dichloromethane, with pyridine as a base.
Product Formation: The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the acetamide group.
Scientific Research Applications
N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in their substituents.
Thienopyridine derivatives: These compounds contain a pyridine ring fused with a thiophene ring and exhibit significant antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)16-12-5-7-14(8-6-12)18-10-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
PNFXKYICTMFFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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